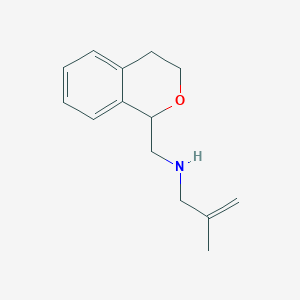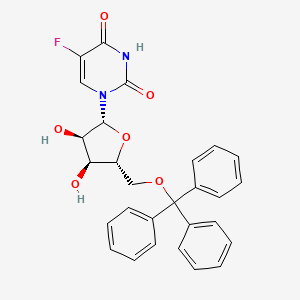
5-Fluoro-5'-O-(triphenylmethyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-5’-O-(triphenylmethyl)uridine is a synthetic nucleoside analog that has garnered attention in the fields of chemistry, biology, and medicine. This compound is a derivative of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a fluorine atom, and the 5’-hydroxyl group is protected by a triphenylmethyl (trityl) group. The presence of the fluorine atom and the trityl group imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-5’-O-(triphenylmethyl)uridine typically involves multiple steps, starting from uridine. The first step is the selective protection of the 5’-hydroxyl group of uridine using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine. This reaction yields 5’-O-(triphenylmethyl)uridine. The next step involves the introduction of the fluorine atom at the 5-position of the uracil ring. This can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
Industrial Production Methods
Industrial production of 5-Fluoro-5’-O-(triphenylmethyl)uridine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques such as column chromatography and recrystallization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-5’-O-(triphenylmethyl)uridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles under specific conditions.
Deprotection Reactions: The triphenylmethyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Electrophilic Fluorination: N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Deprotection: Trifluoroacetic acid (TFA) or other strong acids.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted uridine derivatives can be formed.
Deprotected Products: Removal of the triphenylmethyl group yields 5-fluorouridine.
Scientific Research Applications
5-Fluoro-5’-O-(triphenylmethyl)uridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated nucleosides and nucleotides.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 5-Fluoro-5’-O-(triphenylmethyl)uridine involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis and function. The fluorine atom at the 5-position of the uracil ring enhances the compound’s ability to inhibit enzymes involved in nucleic acid metabolism, such as thymidylate synthase and uridine phosphorylase. This inhibition leads to the disruption of DNA and RNA synthesis, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouridine: A closely related compound where the triphenylmethyl group is absent.
5-Fluorouracil: Another fluorinated pyrimidine analog used as an anticancer agent.
2’-Deoxy-5-fluorouridine: A deoxyribonucleoside analog with similar anticancer properties.
Uniqueness
5-Fluoro-5’-O-(triphenylmethyl)uridine is unique due to the presence of the triphenylmethyl group, which provides additional protection and stability to the molecule. This protection allows for selective reactions and modifications, making it a valuable intermediate in the synthesis of more complex nucleoside analogs.
Properties
CAS No. |
3871-66-7 |
|---|---|
Molecular Formula |
C28H25FN2O6 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C28H25FN2O6/c29-21-16-31(27(35)30-25(21)34)26-24(33)23(32)22(37-26)17-36-28(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,22-24,26,32-33H,17H2,(H,30,34,35)/t22-,23-,24-,26-/m1/s1 |
InChI Key |
NGLHEHMKJDNUTH-PMHJDTQVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)F)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



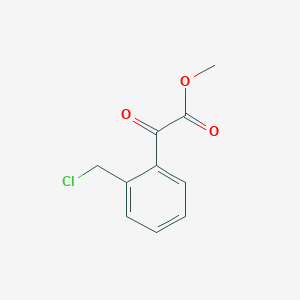
![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)
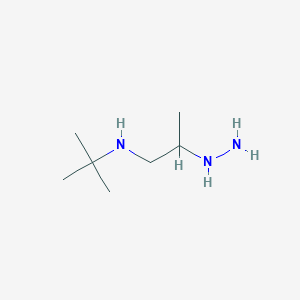
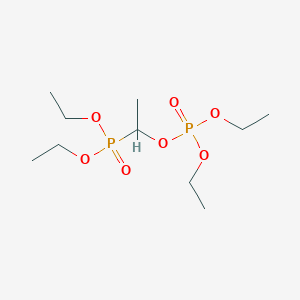
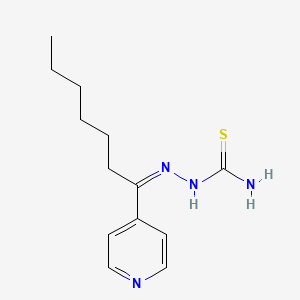
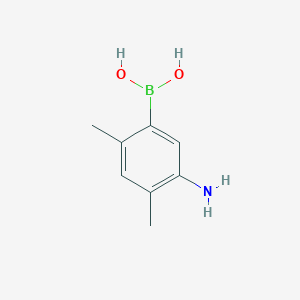
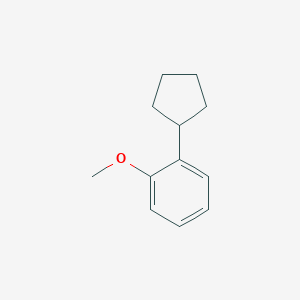
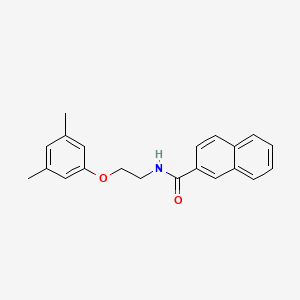
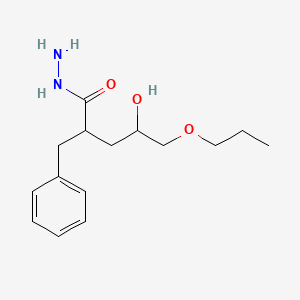
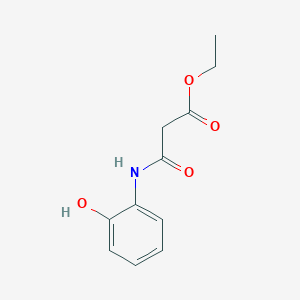
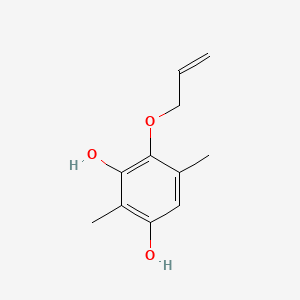
![1,1-Dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzenecarboxylate](/img/structure/B14146595.png)
